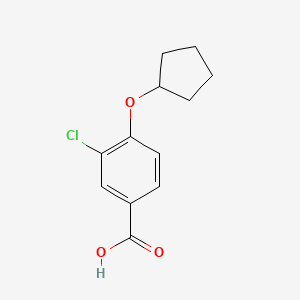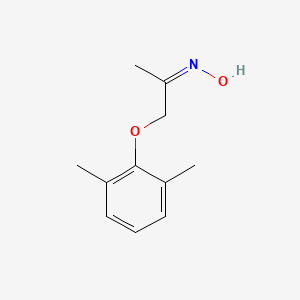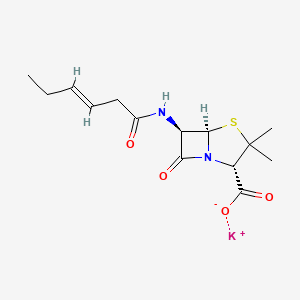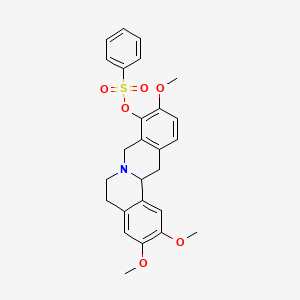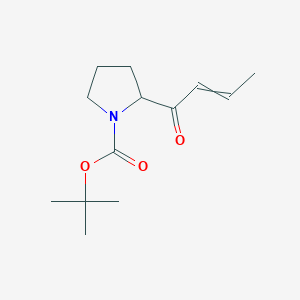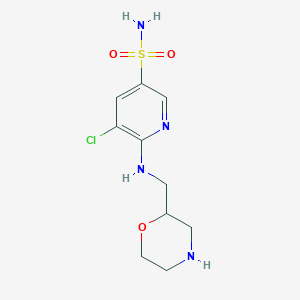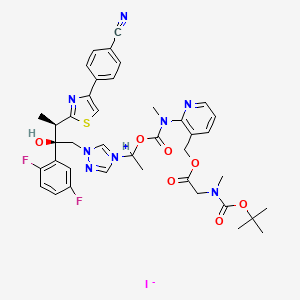![molecular formula C7H14N2O3S B13858625 2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)
2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aldicarb-d3 Sulfoxide is a deuterated analog of Aldicarb Sulfoxide, a metabolite of the carbamate pesticide Aldicarb. Aldicarb is widely used as an insecticide, nematicide, and miticide. The deuterated version, Aldicarb-d3 Sulfoxide, is primarily used in scientific research to study the metabolic pathways and environmental fate of Aldicarb.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Aldicarb-d3 Sulfoxide involves the deuteration of Aldicarb, followed by its oxidation to the sulfoxide form. The process typically includes:
Deuteration: Aldicarb is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Aldicarb is then oxidized using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form Aldicarb-d3 Sulfoxide.
Industrial Production Methods
Industrial production of Aldicarb-d3 Sulfoxide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Aldicarb are treated with deuterium oxide in a controlled environment.
Oxidation: The deuterated Aldicarb is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Aldicarb-d3 Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert Aldicarb-d3 Sulfoxide to Aldicarb-d3 Sulfone.
Reduction: Reduction reactions can revert Aldicarb-d3 Sulfoxide back to Aldicarb-d3.
Hydrolysis: Hydrolysis can break down Aldicarb-d3 Sulfoxide into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldicarb-d3 Sulfone.
Reduction: Aldicarb-d3.
Hydrolysis: Various breakdown products depending on the conditions.
科学研究应用
Aldicarb-d3 Sulfoxide is used extensively in scientific research, including:
Chemistry: Studying the metabolic pathways and environmental fate of Aldicarb.
Biology: Investigating the effects of Aldicarb and its metabolites on biological systems.
Medicine: Researching the toxicological effects and potential antidotes for Aldicarb poisoning.
Industry: Monitoring the environmental impact of Aldicarb use in agriculture.
作用机制
Aldicarb-d3 Sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing overstimulation of cholinergic pathways and resulting in toxic effects .
相似化合物的比较
Aldicarb-d3 Sulfoxide is compared with other similar compounds such as:
Aldicarb Sulfoxide: The non-deuterated version, which has similar inhibitory effects on acetylcholinesterase.
Aldicarb Sulfone: A less toxic metabolite of Aldicarb.
Carbofuran: Another carbamate pesticide with similar mechanisms of action but different metabolic pathways.
Aldicarb-d3 Sulfoxide is unique due to its deuterated nature, making it a valuable tool in research for tracing metabolic pathways and studying environmental fate.
属性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C7H14N2O3S/c1-7(2,13(4)11)5-9-12-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-/i3D3 |
InChI 键 |
BXPMAGSOWXBZHS-OCLXGEHQSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C\C(C)(C)S(=O)C |
规范 SMILES |
CC(C)(C=NOC(=O)NC)S(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


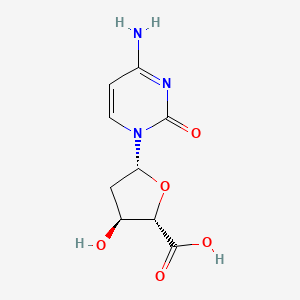

![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
